molecular formula C12H17NO2 B601729 Ivabradine Impurity 11 CAS No. 1132667-04-9

Ivabradine Impurity 11

Numéro de catalogue B601729
Numéro CAS: 1132667-04-9
Poids moléculaire: 207.27
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivabradine Impurity 11, also known as (7R)-3,4-Dimethoxy-N-methylbicyclo [4.2.0]octa-1,3,5-triene-7-methanamine , is an impurity of Ivabradine . Ivabradine is a novel heart rate lowering medication that can slow the heart rate by hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers .


Synthesis Analysis

The synthesis of Ivabradine and its impurities, including Impurity 11, is a complex process that involves various chemical reactions . The process requires careful optimization and control to ensure the production of the desired compounds .


Molecular Structure Analysis

The molecular formula of this compound is C12 H17 N O2 . Its molecular weight is 207.27 . The exact structure of this impurity is not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Spectroscopic and Volumetric Techniques for Estimation

Kumar and Bhaskar (2019) developed spectroscopic and volumetric techniques for the determination of ivabradine impurity-9 (IVA-9), a related compound to Ivabradine Impurity 11. These methods involve the oxidation of the drug impurity by cerium (IV) sulphate and subsequent reactions for quantitative analysis. This research indicates the importance of accurate measurement techniques for impurities like this compound in pharmaceuticals (Kumar & Bhaskar, 2019).

Computational and Spectral Studies

Another study by Kumar and Bhaskar (2019) on IVA-9, discusses computational and spectral studies for understanding the structure and properties of this molecule. It suggests a reaction route for its formation during Ivabradine synthesis and explores its pharmacokinetic properties using tools like SwissADME. This study highlights the importance of understanding the molecular structure and properties of impurities like this compound (Kumar & Bhaskar, 2019).

Forced Degradation Studies

Pikul et al. (2016) conducted forced degradation studies on Ivabradine, which can be relevant to understanding this compound. They found that various conditions such as increased temperature and oxidation can cause degradation of Ivabradine. This study provides insights into the stability and degradation pathways of Ivabradine, which can be extrapolated to its impurities (Pikul et al., 2016).

Safety and Hazards

While specific safety and hazard information for Ivabradine Impurity 11 is not available, general safety measures for handling Ivabradine include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and using personal protective equipment .

Mécanisme D'action

Target of Action

Ivabradine Impurity 11, like Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in controlling the heart rate .

Mode of Action

This compound selectively inhibits the If channels in a dose-dependent manner . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, and slowing the firing in the sinoatrial node . As a result, the heart rate is reduced, allowing more blood to flow to the myocardium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to enhance autophagy and inhibit the PI3K/AKT/mTOR/p70S6K pathway . Autophagy is an evolutionarily conserved metabolic process that regulates cardiac homeostasis . The PI3K/AKT/mTOR/p70S6K pathway is involved in cell growth and proliferation . By inhibiting this pathway, this compound can potentially reduce myocardial infarction .

Pharmacokinetics

This compound is likely to share similar pharmacokinetic properties with Ivabradine. Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% being mediated by CYP3A4 . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through the kidneys and feces .

Result of Action

The primary result of this compound’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can be beneficial in conditions such as heart failure and angina . Additionally, by enhancing autophagy and inhibiting the PI3K/AKT/mTOR/p70S6K pathway, this compound may provide cardioprotective effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors, such as ketoconazole or macrolide antibiotics, can alter the pharmacokinetics of Ivabradine Therefore, it’s reasonable to assume that similar interactions could occur with this compound

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivabradine Impurity 11 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2-Amino-5-bromo-3-methylbenzoic acid", "4-Methoxybenzyl alcohol", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-Amino-5-bromo-3-methylbenzoic acid with 4-Methoxybenzyl alcohol using triethylamine and thionyl chloride to obtain the corresponding ester.", "Step 2: Reduction of the nitro group of the ester using palladium on carbon and hydrogen gas to obtain the corresponding amine.", "Step 3: Deprotection of the ester using sodium hydroxide and methanol to obtain the corresponding carboxylic acid.", "Step 4: Reaction of the carboxylic acid with thionyl chloride and triethylamine to obtain the corresponding acid chloride.", "Step 5: Reaction of the acid chloride with 2,3-Dimethylaniline in the presence of triethylamine and dichloromethane to obtain the desired Ivabradine Impurity 11.", "Step 6: Purification of the product using ethyl acetate and water followed by drying and characterization using various spectroscopic techniques." ] }

Numéro CAS

1132667-04-9

Formule moléculaire

C12H17NO2

Poids moléculaire

207.27

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.